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Compound of Interest

Compound Name: 2-(Allylsulfonyl)-4-methylpyridine

Cat. No.: B3028573 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural confirmation of 2-
(Allylsulfonyl)-4-methylpyridine, a sulfonylpyridine derivative of interest in medicinal

chemistry and drug development. The document outlines the key analytical techniques and

experimental protocols used to elucidate and verify its chemical structure, and presents the

corresponding data in a clear, structured format. Furthermore, it explores the potential

biological context of this class of compounds as cysteine-reactive electrophiles.

Chemical Structure and Properties
2-(Allylsulfonyl)-4-methylpyridine is a heterocyclic compound featuring a pyridine ring

substituted with a methyl group at the 4-position and an allylsulfonyl group at the 2-position.
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Property Value

Molecular Formula C₉H₁₁NO₂S

Molecular Weight 197.25 g/mol

Synonym 4-Methyl-2-(2-propen-1-ylsulfonyl)pyridine

Appearance White to yellow powder/crystal

Purity (typical) >98.0% (HPLC)

Spectroscopic and spectrometric analysis
The structural confirmation of 2-(Allylsulfonyl)-4-methylpyridine is primarily achieved through

a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry

(MS). While specific experimental data for this exact molecule is not publicly available, the

following sections detail the expected analytical data based on closely related analogs and

established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

Data Acquisition:

For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-

noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of

1-2 seconds, and an acquisition time of 2-3 seconds.

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique

carbon atom. A wider spectral width (e.g., 0-220 ppm) and a longer relaxation delay may
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be necessary.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., tetramethylsilane).

The following table summarizes the predicted chemical shifts (δ) for 2-(Allylsulfonyl)-4-
methylpyridine. These predictions are based on the analysis of similar sulfonylpyridine

structures.

¹H NMR (Predicted) ¹³C NMR (Predicted)

Assignment δ (ppm)

Pyridine-H3 ~7.8-8.0

Pyridine-H5 ~7.2-7.4

Pyridine-H6 ~8.6-8.8

Allyl-CH= ~5.8-6.0

Allyl-=CH₂ (trans) ~5.2-5.4

Allyl-=CH₂ (cis) ~5.1-5.3

Allyl-CH₂ ~4.0-4.2

Methyl-CH₃ ~2.4-2.6

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, further confirming its identity.

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g.,

methanol, acetonitrile).

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization

- ESI).
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Data Acquisition: Acquire mass spectra in both positive and negative ion modes. Obtain the

high-resolution mass of the molecular ion to confirm the elemental composition.

Data Analysis: Analyze the mass spectrum for the presence of the molecular ion peak

([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and characteristic fragment ions.

The predicted mass-to-charge ratios (m/z) for various adducts of 2-(Allylsulfonyl)-4-
methylpyridine are presented below.

Adduct Predicted m/z

[M+H]⁺ 198.0583

[M+Na]⁺ 220.0402

[M+K]⁺ 236.0142

[M-H]⁻ 196.0438

Synthesis and Characterization Workflow
The general workflow for the synthesis and structural confirmation of 2-(Allylsulfonyl)-4-
methylpyridine is outlined below.

Synthesis

Structural Confirmation

Starting Materials
(e.g., 4-methyl-2-thiopyridine) Oxidation Alkylation with

Allyl Bromide 2-(Allylsulfonyl)-4-methylpyridine

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(HRMS)

Purity Analysis
(HPLC)

Structural Confirmation
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General workflow for synthesis and structural confirmation.

Biological Context: Cysteine-Reactive Electrophiles
and the KEAP1-NRF2 Signaling Pathway
2-Sulfonylpyridines have been identified as a class of tunable, cysteine-reactive electrophiles.

These compounds can selectively react with cysteine residues in proteins, leading to the

modulation of their function. One of the key signaling pathways regulated by such electrophiles

is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.

Under basal conditions, the transcription factor Nrf2 is targeted for ubiquitination and

subsequent proteasomal degradation by the Keap1-Cul3-Rbx1 E3 ubiquitin ligase complex.

Electrophilic compounds, such as 2-sulfonylpyridines, can covalently modify reactive cysteine

residues on Keap1. This modification leads to a conformational change in Keap1, disrupting its

ability to target Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus,

and activates the transcription of antioxidant response element (ARE)-containing genes, which

encode for a battery of cytoprotective enzymes.
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KEAP1-NRF2 signaling pathway modulation by electrophiles.
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Conclusion
The structural characterization of 2-(Allylsulfonyl)-4-methylpyridine relies on a combination

of standard and advanced analytical techniques. While specific experimental data for this

molecule is not widely published, the expected outcomes from NMR and mass spectrometry,

based on analogous compounds, provide a robust framework for its confirmation. The

understanding of its potential role as a cysteine-reactive electrophile opens avenues for its

investigation in the context of cellular signaling pathways, such as the Keap1-Nrf2 system,

which is of significant interest in drug discovery and development. This guide provides the

foundational knowledge for researchers and scientists to approach the analysis and potential

application of this and related sulfonylpyridine compounds.

To cite this document: BenchChem. [Structural Analysis and Confirmation of 2-
(Allylsulfonyl)-4-methylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3028573#2-allylsulfonyl-4-
methylpyridine-structural-analysis-and-confirmation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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